1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone
Description
Properties
IUPAC Name |
1-(4-tert-butylpiperazin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-10(2,3)13-6-4-12(5-7-13)9(14)8-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUSLZGILQHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone, a compound with the CAS number 1247534-58-2, has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, material science, and as a research tool.
Antidepressant Research
This compound has been investigated for its potential as an antidepressant. Piperazine derivatives are known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the selectivity and potency of these compounds against specific serotonin receptor subtypes, potentially leading to new therapeutic agents for depression .
Antimicrobial Activity
Research indicates that compounds containing piperazine rings exhibit antimicrobial properties. The introduction of the chloroethanone group may enhance the efficacy of these compounds against various bacterial strains. Preliminary studies suggest that derivatives of this compound could serve as lead candidates for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives may protect neurons from oxidative stress and apoptosis. The neuroprotective effects of this compound are currently under investigation, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials in electronics and aerospace applications .
Coating Technologies
Due to its chemical reactivity, this compound is also being explored as a precursor for coatings that require specific functional properties, such as hydrophobicity or antimicrobial surfaces. The chlorinated moiety can facilitate cross-linking reactions that improve the durability of coatings .
Probe Development
As a research tool, this compound can be utilized in developing chemical probes to study biological pathways involving piperazine-containing molecules. Its ability to selectively bind to certain biological targets makes it an attractive candidate for further exploration in pharmacological studies .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of piperazine derivatives, including this compound, using animal models. The results indicated significant reductions in depressive-like behaviors compared to controls, suggesting potential clinical relevance .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized various derivatives of piperazine compounds and tested their efficacy against common pathogens. The findings revealed that certain modifications, including those related to this compound, exhibited promising results against resistant bacterial strains .
Mechanism of Action
The mechanism by which 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Antiparasitic Activity
- UDO : Inhibits Trypanosoma cruzi CYP51 (IC₅₀ = 0.2 μM), comparable to posaconazole. The tert-butyl analogue’s larger substituent may hinder binding to CYP51’s active site.
Biological Activity
1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and antitumor activities, as well as its mechanism of action based on recent research findings.
- Chemical Name: this compound
- Molecular Formula: C12H18ClN2O
- Molecular Weight: 232.74 g/mol
- CAS Number: 57260-71-6
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, it has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These findings suggest that the compound may be a candidate for developing new antibiotics.
Table 1: Antibacterial Activity Against Gram-positive Bacteria
| Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.78 - 3.125 μg/mL | |
| VREfm | 0.78 - 3.125 μg/mL | |
| Staphylococcus epidermidis | Effective against biofilm-forming strains |
Antifungal Activity
The compound's antifungal properties have not been extensively studied; however, related piperazine derivatives have demonstrated some activity against fungal pathogens. Further research is needed to establish the efficacy of this compound in this area.
Antitumor Activity
Preliminary investigations into the antitumor activity of piperazine derivatives indicate a potential for inhibiting cancer cell proliferation. For instance, compounds with similar structural characteristics have been shown to induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts its effects remain to be elucidated.
The biological activity of piperazine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the chloroethanone moiety may enhance the compound's reactivity and interaction with bacterial cell walls or cancer cell receptors.
Case Studies and Research Findings
A notable study investigated the structure–activity relationship (SAR) of piperazine-containing compounds, revealing that modifications in the piperazine ring significantly impact biological activity. The introduction of bulky groups, such as tert-butyl, has been associated with increased potency against resistant bacterial strains.
Case Study: SAR Analysis
In a study focusing on piperazine derivatives:
- Compounds with larger substituents exhibited enhanced antibacterial activity.
- The presence of electron-withdrawing groups improved solubility and bioavailability.
These findings underscore the importance of structural modifications in optimizing the biological activity of compounds like this compound.
Preparation Methods
Direct Alkylation with 2-Chloroethanone Precursors
A common approach involves the alkylation of 4-(tert-butyl)piperazine with 2-chloroacetyl chloride. In a representative procedure, 4-(tert-butyl)piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of 2-chloroacetyl chloride (1.2 equiv) at 0°C. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Purification via flash chromatography (hexane/ethyl acetate, 4:1) yields the product in 68–72% purity.
Critical Parameters :
-
Temperature Control : Exothermic HCl release necessitates slow reagent addition to prevent side reactions.
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Solvent Choice : Polar aprotic solvents like DMF or DCM enhance nucleophilicity of the piperazine nitrogen.
Protection-Deprotection Strategies
tert-Butyloxycarbonyl (Boc) Protection
To avoid N-overalkylation, the Boc-protected intermediate tert-butyl piperazine-1-carboxylate is synthesized first. Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in DCM with catalytic DMAP, yielding the mono-Boc derivative (89% yield). Subsequent alkylation with 2-bromoethanone in the presence of NaH (2.0 equiv) in DMF at 50°C for 2 hours installs the chloroethanone moiety. Boc deprotection using TFA/DCM (1:1) provides the final compound in 62% overall yield.
Table 1: Comparative Yields for Boc-Mediated Synthesis
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 89% | |
| Alkylation | 2-Bromoethanone, NaH, DMF | 70% | |
| Deprotection | TFA/DCM | 95% |
Aqueous-Phase Alkylation
Water as a Solvent
A patent-pending method (WO2010046908A2) employs water-based alkylation to improve sustainability. 4-(tert-Butyl)piperazine (1.0 equiv) and 2-chloroethanone (1.5 equiv) are stirred in water with K₂CO₃ (3.0 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) at 80°C for 3 hours. Extraction with ethyl acetate and brine washing yields the product in 85% purity, demonstrating reduced organic solvent use.
Advantages :
-
Cost Efficiency : Eliminates expensive anhydrous solvents.
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Scalability : Continuous flow reactors enable kilogram-scale production.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
While less common, aryl boronate intermediates have been explored. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate reacts with 2-chloroethyl triflate in the presence of Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane at 80°C. This method achieves 42% yield but requires specialized handling of air-sensitive catalysts.
Mechanistic Considerations
Nucleophilic Acyl Substitution
The piperazine nitrogen attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride. Steric hindrance from the tert-butyl group directs substitution to the less hindered nitrogen, ensuring regioselectivity.
Side Reactions :
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Dimerization : Excess 2-chloroacetyl chloride may lead to bis-acylated byproducts.
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Hydrolysis : Aqueous conditions risk chloroethanone hydrolysis to glycolic acid.
Industrial-Scale Optimization
Q & A
Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
